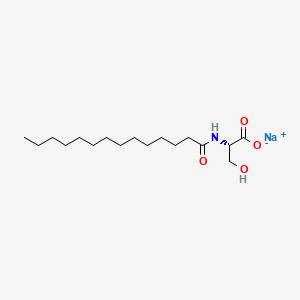

N-Myristoyl-L-serine sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

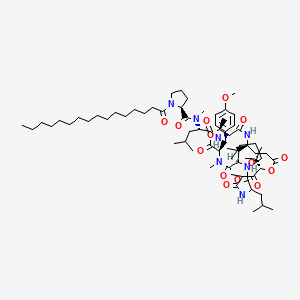

N-Myristoyl-L-serine sodium salt is a chemical compound with the molecular formula C17H32NNaO4 and a molecular weight of 337.43 . It is also known by other synonyms such as n-(1-oxotetradecyl)-l-serine monosodium salt, n-tetradecanoyl-serine mono sodium salt, and N-Myristoyl-L-Serine Sodium . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of this compound involves a process known as N-myristoylation. This is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme responsible for this process is N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes . NMT catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal amino acid of the target protein, resulting in the fatty acid being amide-bonded to the α-amino group of the amino acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H32NNaO4 . Unfortunately, the specific details about the molecular structure such as bond lengths and angles are not available in the retrieved sources.Chemical Reactions Analysis

N-myristoylation is a chemical reaction that involves the attachment of a 14-carbon fatty acid, myristate, to the N-terminal glycine of proteins . This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT) and occurs co-translationally . The attachment of the myristoyl group increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .Wirkmechanismus

The mechanism of action of N-Myristoyl-L-serine sodium salt is primarily based on the process of N-myristoylation. The attachment of a myristoyl group to proteins increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners . This process is crucial for various biological functions, including signal transduction, cellular localization, and oncogenesis .

Zukünftige Richtungen

N-myristoylation, the process involved in the synthesis of N-Myristoyl-L-serine sodium salt, has been recognized as a significant protein modification in regulating cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . Future research could focus on further understanding the role of myristoylation in these processes and its potential applications in translational medicine .

Eigenschaften

IUPAC Name |

sodium;(2S)-3-hydroxy-2-(tetradecanoylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)18-15(14-19)17(21)22;/h15,19H,2-14H2,1H3,(H,18,20)(H,21,22);/q;+1/p-1/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQLUQZODYWBPR-RSAXXLAASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B589714.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)

![4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid](/img/structure/B589730.png)